1-[(3-chlorophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-[(3-chlorophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with various functional groups, including a chlorophenylmethyl group, a fluorophenylsulfonyl group, and a fluorine atom. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophilic reagents like sodium methoxide or electrophilic reagents like bromine under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully hydrogenated quinoline derivatives. Substitution reactions can result in various substituted quinoline compounds.
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(3-Chlorophenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one: Similar structure with an ethoxy group instead of a fluorine atom.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring instead of a quinoline core.
Uniqueness
1-[(3-chlorophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups and the presence of both fluorine and sulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF2NO3S/c23-15-3-1-2-14(10-15)12-26-13-21(22(27)19-11-17(25)6-9-20(19)26)30(28,29)18-7-4-16(24)5-8-18/h1-11,13H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFBTOVCUOAYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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